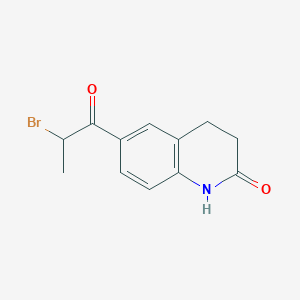

6-(2-Bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one

Vue d'ensemble

Description

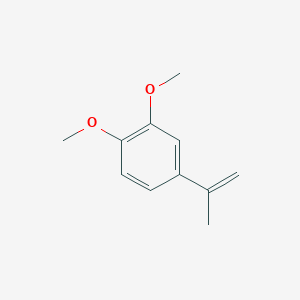

6-(2-Bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one (BPTHQ) is an organic compound derived from the quinoline family. It is a brominated heterocyclic compound with a wide range of applications in the field of organic chemistry, including synthesis and catalysis. BPTHQ is a versatile compound with a wide range of chemical, biochemical, and physiological effects.

Applications De Recherche Scientifique

Synthesis of Quinoline Derivatives

Research demonstrates the synthesis of various quinoline derivatives using bromination reactions. For instance, Şahin et al. (2008) describe the efficient synthesis of tribromoquinoline and dibromotetrahydroquinoline derivatives. Their study also explores the transformation of these compounds into novel trisubstituted quinoline derivatives through lithium-halogen exchange reactions (Şahin, Çakmak, Demirtaş, Ökten, & Tutar, 2008).

Versatility in Skraup-Type Synthesis

Lamberth et al. (2014) utilized 2,2,3-Tribromopropanal for the transformation of anilines into bromoquinolines. This method efficiently produced bromoquinolin-6-ols, which could carry additional substituents, showcasing its versatility in the Skraup-type synthesis (Lamberth, Kessabi, Beaudegnies, Quaranta, Trah, Berthon, Cederbaum, Vettiger, & Prasanna, 2014).

Development of Cyano Quinoline Derivatives

In 2015, Ökten and Çakmak explored the conversion of dibromotetrahydroquinoline and tribromoquinoline into cyano derivatives. This process involved copper-assisted nucleophilic substitution reactions, indicating the potential for developing a range of cyano quinoline derivatives (Ökten & Çakmak, 2015).

Enantioselective Hydrogenation of Quinolines

Wang et al. (2011) investigated the asymmetric hydrogenation of quinolines using cationic ruthenium catalysts. This process efficiently produced tetrahydroquinolines with high enantioselectivity, which are important for synthesizing biologically active compounds (Wang, Zhuo, Li, Chen, Ding, He, Fan, Xiang, Yu, & Chan, 2011).

Safety and Hazards

Mécanisme D'action

Target of Action

Bromopropionyl compounds are known to be used in the synthesis of various bioactive molecules

Mode of Action

Bromopropionyl compounds are often used as intermediates in chemical reactions due to their reactivity . They can participate in various types of reactions, including esterification and radical polymerization .

Biochemical Pathways

Bromopropionyl compounds have been used in the synthesis of cellulose macroinitiators, which can affect the properties of cellulose-based materials .

Result of Action

Bromopropionyl compounds have been used in the synthesis of various bioactive molecules, suggesting that they may have diverse effects depending on the specific context .

Action Environment

The action, efficacy, and stability of “6-(2-Bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one” can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and solvent, can affect the reactivity of bromopropionyl compounds . .

Propriétés

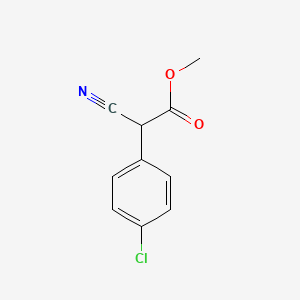

IUPAC Name |

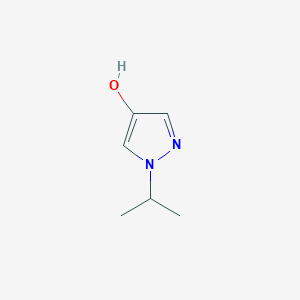

6-(2-bromopropanoyl)-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO2/c1-7(13)12(16)9-2-4-10-8(6-9)3-5-11(15)14-10/h2,4,6-7H,3,5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJPTQNZBAIGAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC2=C(C=C1)NC(=O)CC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50516525 | |

| Record name | 6-(2-Bromopropanoyl)-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50516525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62618-72-8 | |

| Record name | 6-(2-Bromopropanoyl)-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50516525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[2,3-c]pyridin-4-ol](/img/structure/B1282128.png)